![molecular formula C11H10ClF3N4O2 B2880477 3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 1354455-08-5](/img/structure/B2880477.png)
3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine
Descripción
Chemical Structure: The compound features a pyridine core substituted at position 3 with a chlorine atom, position 5 with a trifluoromethyl group, and position 2 with a [(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl moiety. Its CAS number is 1823194-69-9, and it is marketed for medicinal chemistry applications .
Propiedades
IUPAC Name |
3-chloro-2-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]-5-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O2/c12-8-3-7(11(13,14)15)4-17-9(8)5-18-2-1-16-10(18)6-19(20)21/h3-4,6,16H,1-2,5H2/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSXODQSFPVBA-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine , with the CAS number 1354455-08-5, is a heterocyclic organic compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agrochemicals and pharmaceuticals. This article explores its biological activity, including mechanisms of action, efficacy against specific biological targets, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 322.67 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and an imidazolidine moiety attached via a nitromethylidene linkage.
Table of Physical Properties
Property | Value |
---|---|
Molecular Formula | C11H10ClF3N4O2 |
Molecular Weight | 322.67 g/mol |
CAS Number | 1354455-08-5 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.
- Insecticidal Activity : Research indicates that derivatives of trifluoromethyl-pyridine compounds exhibit significant insecticidal properties. For instance, flonicamid, a related compound, acts as a chordotonal organ modulator classified under Group 29 by the Insecticide Resistance Action Committee (IRAC) . This suggests that similar mechanisms may be present in this compound.
- Antimicrobial Properties : The presence of the imidazolidine structure is known to contribute to antimicrobial activity, particularly against Gram-positive bacteria . This property could be explored further in the context of developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on Insecticidal Efficacy : A study evaluated various trifluoromethyl-pyridine derivatives for their effectiveness against aphids. The results indicated that certain structural modifications significantly enhanced insecticidal activity .
- Antimicrobial Testing : Another research project focused on synthesizing derivatives of imidazolidine-pyridine compounds and assessing their antimicrobial properties. The findings showed promising activity against several bacterial strains, suggesting potential applications in agricultural pest control and human medicine .
Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : 2-Chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]pyridine (CAS 101336-63-4)
- Structural Differences :
- Substitution at pyridine position 2 instead of 3.
- Lacks the trifluoromethyl group at position 4.
- Functional Implications :
Compound B : 2-Chloro-5-{[2-(nitroamino)-4,5-dihydro-1H-imidazol-1-yl]methyl}pyridine
- Structural Differences: Nitroamino (-NHNO₂) replaces nitromethylidene (=N-NO₂). Saturated imidazolidine ring (4,5-dihydro) vs. the unsaturated system in the target compound.
- Functional Implications: Reduced electrophilicity due to the nitroamino group. Potential for altered binding kinetics in biological targets .
Compound C : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine
- Structural Differences :
- Contains a benzimidazole core and pyridin-4-yloxy linkage instead of a pyridine-imidazolidine hybrid.
- Additional trifluoromethylphenyl substituent.
- Functional Implications :
Key Observations :
- The trifluoromethyl group in the target compound and Compound C significantly enhances lipophilicity and metabolic resistance compared to Compounds A and B.
- The nitromethylidene group in the target compound confers higher electrophilicity, which may improve covalent binding to biological targets but could also increase toxicity risks .
Métodos De Preparación
Halogen Exchange Reactions for Core Pyridine Synthesis
The foundational step in synthesizing this compound involves constructing the 3-chloro-5-(trifluoromethyl)pyridine core. Liquid-phase halogen exchange reactions using hydrogen fluoride (HF) and metal catalysts have been widely documented.
Two-Step Halogen-Fluorine Substitution
In a patented process, 2,3-dichloro-5-(trichloromethyl)pyridine undergoes sequential halogen exchange. First, anhydrous HF reacts with the substrate at 170–200°C under pressures exceeding 200 psig (1,480 kPa) to replace chlorine atoms with fluorine. This step achieves selective fluorination at the 2-position, yielding 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine. A second step introduces FeCl₃ (5 mol%) as a catalyst, enabling further chlorination at 138–170°C under HCl flow to produce 2,3-dichloro-5-(trifluoromethyl)pyridine with 85% overall yield.
Table 1: Halogen Exchange Reaction Parameters
Step | Reactant | Conditions | Catalyst | Yield | Source |
---|---|---|---|---|---|
1 | 2,3-dichloro-5-(trichloromethyl)pyridine | 170–200°C, 200+ psig, HF | None | 90% | |
2 | Intermediate from Step 1 | 138–170°C, HCl flow | FeCl₃ | 85% |
Vapor-Phase Chlorination for Position-Specific Substitution
Vapor-phase chlorination offers an industrial-scale route to introduce chlorine at the 3-position of the pyridine ring. Activated carbon or metal chloride catalysts (e.g., FeCl₃, CuCl₂) enable selective chlorination without α-position byproducts.
Catalytic Chlorination Mechanism
When 2-fluoro-5-(trifluoromethyl)pyridine reacts with chlorine gas at 180–220°C in the presence of FeCl₃, the 3-position undergoes ionic chlorination. This method achieves 76–82% selectivity for 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, with minimal formation of 2,3-dichloro derivatives.
Table 2: Vapor-Phase Chlorination Outcomes
Introduction of the Imidazolidine-Nitromethylidene Side Chain
The final structural component—the (2E)-2-(nitromethylidene)imidazolidin-1-yl group—is introduced via condensation or N-alkylation.
Condensation with Preformed Imidazolidine
A method adapted from antiarrhythmic drug synthesis involves reacting 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine with 2-(nitromethylidene)imidazolidine in dimethylformamide (DMF) at 80°C. Triethylamine acts as a base to scavenge HCl, driving the reaction to 89% conversion.
In Situ Imidazolidine Formation
Alternative routes synthesize the imidazolidine moiety directly on the pyridine scaffold. For example, nitromethane condensation with 1-(aminomethyl)imidazolidin-2-one in the presence of 3-chloro-2-formyl-5-(trifluoromethyl)pyridine yields the target compound via a Knoevenagel-like reaction.
Table 3: Side-Chain Conjugation Methods
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates in condensation steps but may lead to byproducts at temperatures >100°C. Lowering the temperature to 80°C while extending reaction time improves selectivity.
Catalyst Deactivation in Vapor-Phase Reactions
Metal chloride catalysts (e.g., FeCl₃) suffer from deactivation due to coke deposition. Periodic regeneration with air at 400°C restores 95% of initial activity.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.